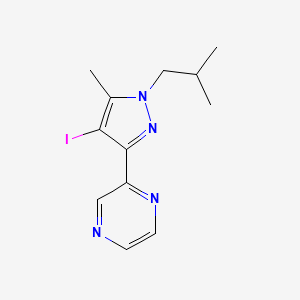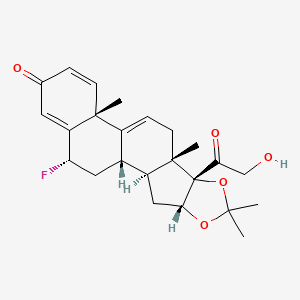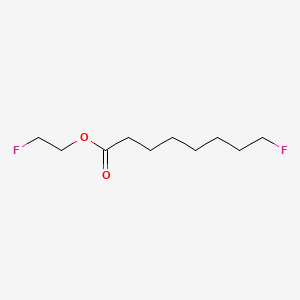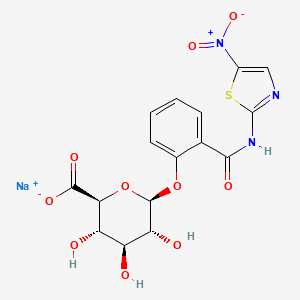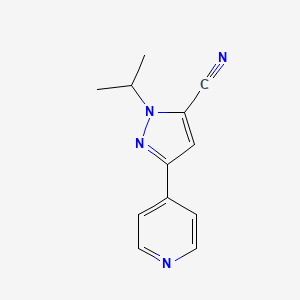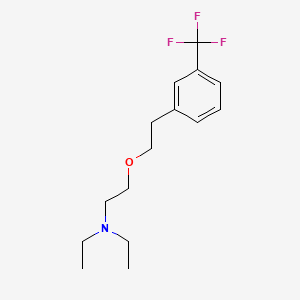
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, which is known for its influence on the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate through a halogenation reaction.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution can produce various fluorophenyl derivatives.
Scientific Research Applications
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-phenylbut-3-enoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Ethyl 2-amino-4-(4-fluorophenyl)but-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride is unique due to the presence of the fluorophenyl group, which significantly influences its chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl (E,2S)-2-amino-4-(4-fluorophenyl)but-3-enoate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8;/h2-7,10H,13H2,1H3;1H/b7-4+;/t10-;/m0./s1 |
InChI Key |
CKMPEKCUTAEYSV-SZZWBKDQSA-N |
Isomeric SMILES |
COC(=O)[C@H](/C=C/C1=CC=C(C=C1)F)N.Cl |
Canonical SMILES |
COC(=O)C(C=CC1=CC=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)

![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)
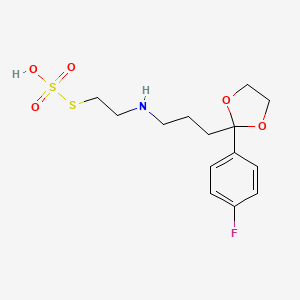
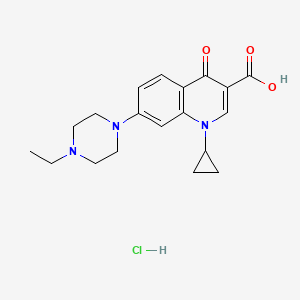
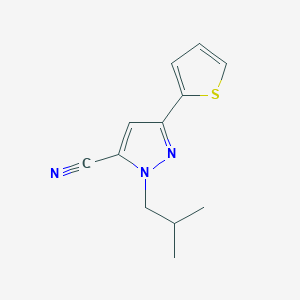
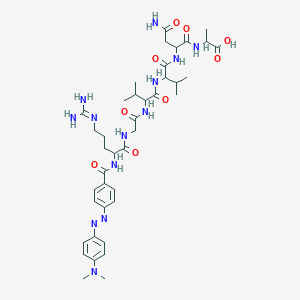
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
